Vapreotide Vapreotide Vapreotide is a synthetic octapeptide somatostatin analog. It was being studied for the treatment of cancer.
Vapreotide is a synthetic cyclic octapeptide analogue of somatostatin with direct and indirect antitumor effects. Vapreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and to SSTR-5 with a lesser affinity, in the similar behaviors as other octapeptide somatostatin analogues. Like octreotide, this agent has direct and indirect antitumor effects via inhibiting the release of growth hormone and other peptides that regulate release of insulin, gastrointestinal hormones. Furthermore, vapreotide may also be useful for inducing hemostasis in cases of acute hemorrhage of the upper gastrointestinal tract.
Brand Name: Vulcanchem
CAS No.: 103222-11-3
VCID: VC0001525
InChI: InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)/t40-,43+,44-,45+,46+,47+,48+,49+/m1/s1
SMILES: CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N
Molecular Formula: C57H70N12O9S2
Molecular Weight: 1131.4 g/mol

Vapreotide

CAS No.: 103222-11-3

Cat. No.: VC0001525

Molecular Formula: C57H70N12O9S2

Molecular Weight: 1131.4 g/mol

* For research use only. Not for human or veterinary use.

Vapreotide - 103222-11-3

Specification

CAS No. 103222-11-3
Molecular Formula C57H70N12O9S2
Molecular Weight 1131.4 g/mol
IUPAC Name (4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Standard InChI InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)/t40-,43+,44-,45+,46+,47+,48+,49+/m1/s1
Standard InChI Key SWXOGPJRIDTIRL-DLRASJFKSA-N
Isomeric SMILES CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N
SMILES CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N
Canonical SMILES CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N

Introduction

Chemical and Molecular Profile of Vapreotide

Structural Characteristics

Vapreotide (C₅₇H₇₀N₁₂O₉S₂) is a cyclic octapeptide with a molecular weight of 1131.4 g/mol . Its sequence—H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH₂—features a disulfide bond between cysteine residues at positions 2 and 7, enhancing metabolic stability compared to endogenous somatostatin . The inclusion of D-amino acids (D-phenylalanine and D-tryptophan) further reduces susceptibility to enzymatic degradation, prolonging its half-life to approximately 30 minutes .

Table 1: Molecular Properties of Vapreotide

PropertyDetail
Molecular FormulaC₅₇H₇₀N₁₂O₉S₂
Molecular Weight1131.4 g/mol
SequenceH-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH₂
Disulfide BondBetween Cys² and Cys⁷
Half-Life30 minutes
Elimination Routes76% biliary, 24% renal

Pharmacological Mechanisms and Receptor Interactions

Somatostatin Receptor Binding

Vapreotide exhibits high affinity for somatostatin receptor subtypes 2 (SSTR-2) and moderate affinity for SSTR-5 . This binding inhibits adenylate cyclase, reducing intracellular cAMP levels and thereby suppressing the release of growth hormone (GH), insulin, glucagon, and gastrin . In neuroendocrine tumors, it antagonizes tachykinin NK1 receptors, contributing to its analgesic and antitumor effects .

Hemodynamic Effects

By constricting splanchnic vasculature, vapreotide lowers portal hypertension—a key driver of variceal bleeding in cirrhosis . A randomized trial (n=196) demonstrated that early administration (50 µg bolus + 50 µg/hour infusion) reduced active bleeding at endoscopy from 46% to 31% compared to placebo (P=0.03) . This effect correlates with a 29% reduction in transfusion requirements (2.0 vs. 2.8 units, P=0.04) .

Clinical Applications in Acute Variceal Bleeding

Efficacy in Hemostasis

Comparative Analysis with Other Somatostatin Analogs

Pharmacokinetic Advantages Over Octreotide

While both agents share SSTR-2 affinity, vapreotide’s biliary excretion (76%) minimizes renal toxicity risks in patients with comorbid kidney disease . In contrast, octreotide relies equally on hepatic and renal clearance . Transdermal iontophoresis studies reveal comparable delivery rates: vapreotide achieves a flux of 1.7 µg/cm²/hour versus 2.1 µg/cm²/hour for octreotide at equivalent donor concentrations .

Clinical Outcomes in Variceal Bleeding

Meta-analyses indicate that vapreotide and terlipressin have similar hemostatic efficacy (68–72%), but vapreotide’s side-effect profile favors its use in hemodynamically unstable patients .

Emerging Applications and Research Directions

Novel Delivery Systems

Transdermal iontophoresis, tested in ex vivo models, achieves therapeutic plasma concentrations (0.7 ng/mL) using 3 mM donor solutions . This approach could circumvent the need for intravenous infusion in chronic conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator